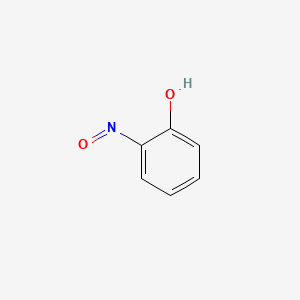
o-Nitrosophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Nitrosophenol: is an organic compound with the molecular formula C6H5NO2. It is a derivative of phenol where a nitroso group (-NO) is attached to the ortho position relative to the hydroxyl group (-OH). This compound is known for its distinctive yellow color and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitrosation of Phenol: o-Nitrosophenol can be synthesized by the nitrosation of phenol using nitrous acid (HNO2) under acidic conditions. The reaction typically involves the formation of nitrous acid in situ by reacting sodium nitrite (NaNO2) with a mineral acid like hydrochloric acid (HCl).
Copper-Mediated Nitrosation: Another method involves the use of copper (II) bis(nitrosophenolato) complexes.
Industrial Production Methods: Industrial production of this compound often involves the nitrosation of phenol using nitrous acid generated from sodium nitrite and a mineral acid. The reaction is carried out under controlled temperature and pH conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium dithionite, zinc in acidic conditions.
Substitution: Electrophilic reagents under acidic or basic conditions.
Major Products Formed:
Oxidation: o-Nitrophenol.
Reduction: o-Aminophenol.
Substitution: Various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: o-Nitrosophenol is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .
Biology: In biological research, this compound is used as a reagent for the detection and quantification of certain biomolecules. It can also be used in the study of enzyme-catalyzed reactions involving nitroso compounds .
Medicine: this compound derivatives have been investigated for their potential therapeutic applications, including their use as antimicrobial and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of rubber chemicals, pesticides, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of o-Nitrosophenol involves its ability to undergo redox reactions, where it can act as both an oxidizing and reducing agent. The nitroso group (-NO) can participate in various chemical transformations, including nitrosation and nitration reactions. These reactions often involve the formation of reactive intermediates such as nitrosonium ions (NO+) and nitroxyl radicals (HNO) .
Vergleich Mit ähnlichen Verbindungen
o-Nitrophenol: Similar to o-Nitrosophenol but with a nitro group (-NO2) instead of a nitroso group.
p-Nitrosophenol: The nitroso group is attached to the para position relative to the hydroxyl group.
m-Nitrosophenol: The nitroso group is attached to the meta position relative to the hydroxyl group.
Uniqueness: this compound is unique due to its ortho-substitution pattern, which influences its reactivity and chemical properties. The proximity of the nitroso and hydroxyl groups allows for intramolecular hydrogen bonding, affecting its stability and reactivity compared to its para and meta isomers .
Eigenschaften
CAS-Nummer |
13168-78-0 |
|---|---|
Molekularformel |
C6H5NO2 |
Molekulargewicht |
123.11 g/mol |
IUPAC-Name |
2-nitrosophenol |
InChI |
InChI=1S/C6H5NO2/c8-6-4-2-1-3-5(6)7-9/h1-4,8H |
InChI-Schlüssel |
SEEZWGFVHCMHJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


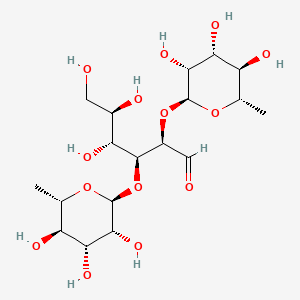
![Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate](/img/structure/B15183330.png)
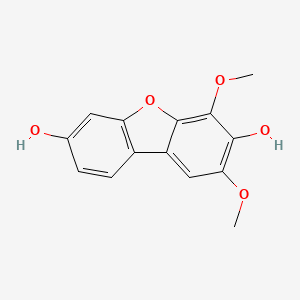
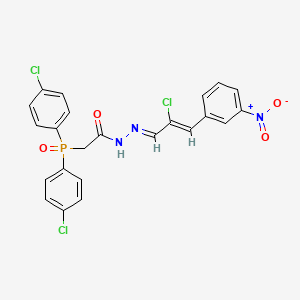
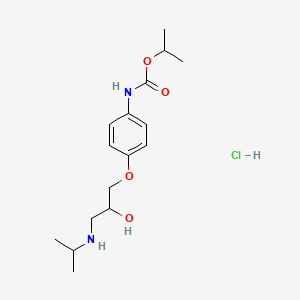
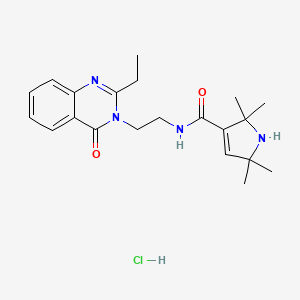
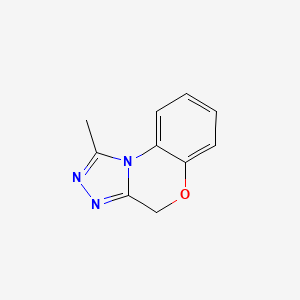
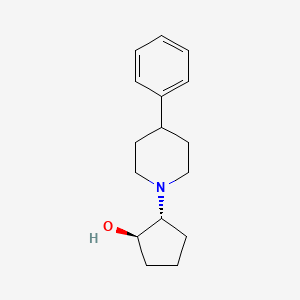
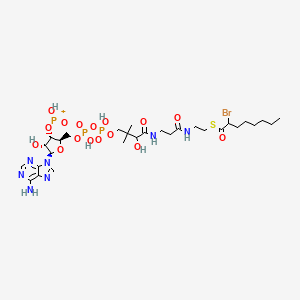
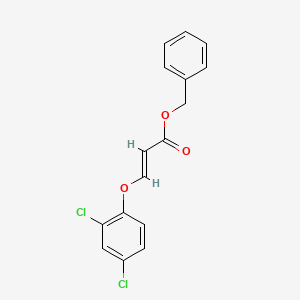
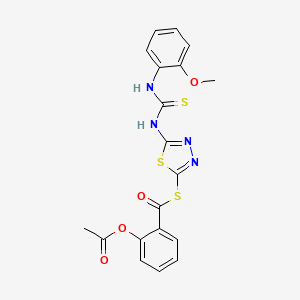
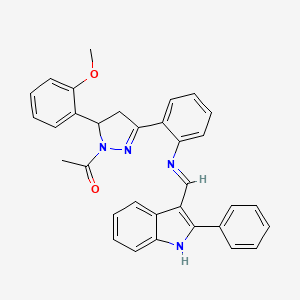
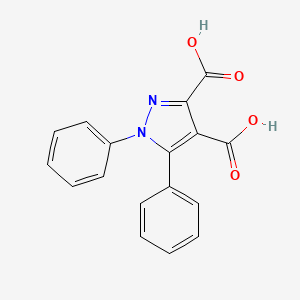
![[(3S,3aR,6S,6aS)-3-[4-(3-indazol-2-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15183418.png)
